molecular formula C5H5ClN2O2 B13025455 3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid

3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13025455
M. Wt: 160.56 g/mol
InChI Key: QXWRADIUSFBUIY-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 5, a chlorine atom at position 3, and a methyl group at position 4 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its reactive carboxylic acid group and halogenated structure. Its structural features influence physicochemical properties such as solubility, acidity (pKa ~3–4 for the carboxylic acid), and hydrogen-bonding capacity, making it suitable for further derivatization.

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-4-methyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10)

InChI Key

QXWRADIUSFBUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methyl-1H-pyrazole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid group at the fifth position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols to form corresponding esters. This reaction typically requires acid catalysis or activation of the carboxyl group.

Reagents/ConditionsProductYield*Reference
Ethanol, H₂SO₄, refluxEthyl 3-chloro-4-methyl-1H-pyrazole-5-carboxylate72–85%
Methanol, SOCl₂, 0–5°CMethyl 3-chloro-4-methyl-1H-pyrazole-5-carboxylate68%

*Yields are approximate and depend on reaction optimization.

Amidation

The carboxylic acid reacts with amines to form amides, often requiring activation via reagents like thionyl chloride (SOCl₂) or carbodiimides.

Reagents/ConditionsProductNotesReference
SOCl₂, NH₃ (g), DCM, 0°C3-Chloro-4-methyl-1H-pyrazole-5-carboxamideRequires anhydrous conditions
EDC/HOBt, R-NH₂, DMF, RTN-Substituted amidesMild, high functional group tolerance

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted pyrazoles.

ConditionsProductObservationsReference
Cu powder, quinoline, 180–200°C3-Chloro-4-methyl-1H-pyrazoleProduces CO₂ as a byproduct
NaOH (aq), ΔPartial decompositionLow selectivity

Substitution Reactions

The chloro group at position 3 participates in nucleophilic substitution under controlled conditions.

Reagents/ConditionsProductSelectivityReference
NaOH (aq), 100°C3-Hydroxy-4-methyl-1H-pyrazole-5-carboxylic acidModerate
NH₃ (liq), −33°C3-Amino-4-methyl-1H-pyrazole-5-carboxylic acidLow yield

Oxidation of the Methyl Group

The 4-methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents/ConditionsProductEfficiencyReference
KMnO₄, H₂SO₄, Δ3-Chloro-1H-pyrazole-4,5-dicarboxylic acid40–50%
CrO₃, AcOH, refluxPartial oxidation to aldehyde<30%

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature limits electrophilic reactions, but nitration and sulfonation are feasible under harsh conditions.

Reagents/ConditionsProductPositionReference
HNO₃, H₂SO₄, 50°C3-Chloro-4-methyl-5-nitro-1H-pyrazole-5-carboxylic acidC-5 (minor)
SO₃, H₂SO₄, 80°CSulfonated derivativesLow regioselectivity

Metal-Catalyzed Cross-Couplings

The chloro group enables participation in cross-coupling reactions, though limited examples are reported.

Reagents/ConditionsProductNotesReference
Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivativesSuzuki-Miyaura coupling
CuI, propargyl alcohol, DMFAlkyne-functionalized pyrazolesLow to moderate yields

Key Reaction Data Table

Reaction TypeTypical ConditionsMajor ProductsYield RangeSelectivity Challenges
EsterificationAcid catalysis, R-OH, ΔEsters65–85%Competing side reactions
AmidationSOCl₂ or EDC/HOBt, aminesAmides50–75%Over-activation of carboxyl
DecarboxylationCu/quinoline, 180–200°C3-Chloro-4-methyl-1H-pyrazole60–70%Charring at high temperatures
Chloro substitutionNaOH/NH₃, polar solventsHydroxy/amino derivatives30–50%Steric hindrance from methyl
Methyl oxidationKMnO₄/H₂SO₄Dicarboxylic acid40–50%Over-oxidation

Mechanistic Insights

  • Esterification/Amidation : Proceeds via nucleophilic acyl substitution after carboxyl activation.

  • Decarboxylation : Likely follows a radical pathway under Cu catalysis.

  • Chloro Substitution : SNAr mechanism favored due to the electron-withdrawing nature of the pyrazole ring.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
This compound is primarily recognized for its potent herbicidal capabilities. It effectively controls unwanted plant growth, thereby enhancing crop yield and reducing competition for resources. The mechanism involves targeting specific biochemical pathways in plants, leading to growth inhibition.

Application Description
HerbicideControls unwanted vegetation in crops
Crop Yield ImprovementEnhances agricultural productivity

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals
3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting diseases such as cancer and bacterial infections.

Case Study: Anticancer Research

Recent studies have demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting cancer cell proliferation. For example, a study showed that certain pyrazole derivatives could induce apoptosis in cancer cells through modulation of cell signaling pathways.

Pharmaceutical Application Potential Target Diseases
Drug DevelopmentCancer, bacterial infections
Mechanism of ActionApoptosis induction

Material Science

Advanced Materials Development
The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials.

Material Application Benefits
PolymersEnhanced durability
CoatingsImproved performance

Analytical Chemistry

Reagent in Analytical Methods
3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid is employed as a reagent in various analytical methods. It facilitates the detection and quantification of other compounds, which is essential for quality control in industries such as pharmaceuticals and agriculture.

Analytical Application Role
Quality ControlDetection and quantification of compounds

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical activities depending on substituent positions and functional groups. Below is a systematic comparison of 3-chloro-4-methyl-1H-pyrazole-5-carboxylic acid with key analogs:

Substituent Position and Functional Group Variations

a) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7b)
  • Structure : Chloro (C5), methyl (C3), phenyl (N1), carboxylic acid (C4).
  • Key Differences : Carboxylic acid at C4 instead of C5; phenyl group at N1 vs. hydrogen in the target compound.
  • Used in heterocyclic synthesis via acid chloride intermediates (e.g., SOCl2/DMF) .
b) 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Structure : Difluoromethyl (C3), methyl (N1), carboxylic acid (C4).
  • Key Differences : Difluoromethyl (electron-withdrawing) at C3 vs. methyl in the target compound.
  • Impact : Fluorination increases metabolic stability and lipophilicity (logP ~1.8 vs. ~1.2 for the target). Common in agrochemicals for enhanced bioavailability .
c) 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • Structure : Chloro (C4), ethyl (C3), methyl (N1), carboxylic acid (C5).
  • Key Differences : Chloro at C4 vs. C3; ethyl substituent at C3 vs. methyl.
  • Impact : Ethyl group increases lipophilicity (logP ~1.5), while positional isomerism of chlorine alters electronic effects (Hammett σpara: Cl = +0.23) .
d) 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • Structure : Chloro (C4), methyl (N1), carboxylic acid (C5).
  • Key Differences : Chloro at C4 instead of C3.
  • Impact : Reduced steric hindrance at C3 may enhance reactivity in nucleophilic substitutions. Melting point differences (e.g., 136°C for analogs vs. ~120°C estimated for the target) .

Functional Group Modifications

a) Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
  • Structure : Ethyl ester at C4 vs. free carboxylic acid.
  • Impact : Esterification improves membrane permeability (logP ~2.1 vs. ~1.2 for the target) but requires hydrolysis for bioactivity. Common in prodrug design .
b) 1-(3-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • Structure : Pyridinyl (N1), trifluoromethyl (C5), carboxylic acid (C4).
  • Impact : Trifluoromethyl enhances electron-withdrawing effects (σpara = +0.54), while the pyridinyl group enables metal coordination. Used in kinase inhibitors .

Comparative Data Table

Compound Name Substituents (Positions) Functional Group (Position) Key Properties (logP/m.p.) Applications Reference
3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid Cl (C3), CH3 (C4) COOH (C5) logP ~1.2, m.p. ~120°C Pharmaceutical intermediate -
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Cl (C5), CH3 (C3), Ph (N1) COOH (C4) m.p. 136°C Heterocyclic synthesis
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CF2H (C3), CH3 (N1) COOH (C4) logP ~1.8 Agrochemicals
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (C4), C2H5 (C3) COOH (C5) logP ~1.5 Specialty chemicals
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Cl (C5), CH3 (N1) COOEt (C4) logP ~2.1 Prodrugs

Biological Activity

Introduction

3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, a class of compounds recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H6ClN2O2
  • Molecular Weight : 162.56 g/mol
  • CAS Number : 929554-40-5

Structure

The structure consists of a pyrazole ring substituted with a chlorine atom and a carboxylic acid group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-chloro-4-methyl-1H-pyrazole-5-carboxylic acid. Research indicates that pyrazole compounds can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54949.85
Breast CancerMDA-MB-23126.00
Prostate CancerLNCaP30.00

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Anti-inflammatory Activity

In addition to anticancer effects, 3-chloro-4-methyl-1H-pyrazole-5-carboxylic acid exhibits anti-inflammatory properties. Studies have shown that pyrazole derivatives can reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazoles are known to possess activity against various bacterial strains and fungi. For example:

Microorganism Activity Reference
E. coliInhibited
Staphylococcus aureusInhibited
Aspergillus nigerInhibited

These findings indicate potential applications in treating infections caused by resistant strains.

The biological activity of 3-chloro-4-methyl-1H-pyrazole-5-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It acts as an androgen receptor modulator, which is particularly relevant in prostate cancer treatment .
  • Cell Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological properties of pyrazole derivatives:

  • Antitumor Activity Study : A study synthesized various pyrazole derivatives and tested their efficacy against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values as low as 26 µM for breast cancer cells .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in murine models, showing comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Evaluation : Various pyrazoles were screened against bacterial and fungal strains, revealing promising results that warrant further exploration for therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid?

A two-step approach is typically used:

Cyclocondensation : React ethyl acetoacetate with a substituted hydrazine (e.g., methylhydrazine) and a carbonyl source (e.g., DMF-DMA) to form the pyrazole ester intermediate.

Hydrolysis : Treat the ester with aqueous NaOH or KOH under reflux to yield the carboxylic acid.
Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for hydrazine:ethyl acetoacetate). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., chloro and methyl groups at positions 3 and 4).
  • IR : Peaks near 1680–1700 cm1^{-1} indicate the carboxylic acid group.
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 189). Cross-validation with computational methods (DFT) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve structural contradictions in derivatives?

  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL-2018) to determine bond lengths and angles. For example, C-Cl bonds typically measure ~1.74 Å, while C=O bonds in the carboxylic group are ~1.21 Å.
  • DFT : Compare optimized geometries (B3LYP/6-311++G(d,p)) with experimental data to identify discrepancies (e.g., torsional angles deviating by <5°). This integration clarifies tautomerism or hydrogen-bonding networks .

Q. What strategies mitigate byproducts during regioselective functionalization?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole N-H group, ensuring selective substitution at position 5.
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBS) to avoid side reactions during alkylation or halogenation .

Q. How do substituents influence bioactivity in enzyme inhibition assays?

  • Chloro Group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition).
  • Methyl Group : Increases steric bulk, reducing off-target interactions. Assays should include:
    • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots.
    • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., α-glucosidase) .

Q. How can solvent polarity and pH be optimized during purification?

  • Solvent Selection : Use DMF/H2 _2O (3:1) for dissolution, followed by dropwise addition of HCl (pH 2–3) to precipitate the acid.
  • Crystallization : Ethanol/water (70:30) at 4°C yields monoclinic crystals (space group P2/c) with >95% purity. Monitor pH to avoid decomposition of acid-sensitive groups .

Key Methodological Recommendations

  • Structural Analysis : Combine SHELX-refined crystallography with DFT validation .
  • Synthetic Optimization : Prioritize temperature control (100°C) and stoichiometric excess of hydrazine derivatives .
  • Bioactivity Testing : Use docking simulations to pre-screen derivatives before in vitro assays .

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